Potassium lauroyl glutamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

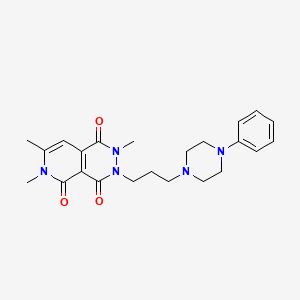

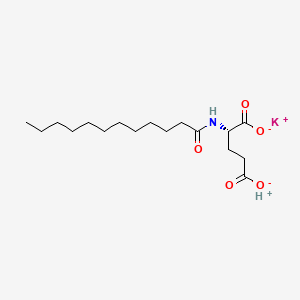

Potassium lauroyl glutamate: is a compound derived from the amino acid glutamic acid and lauric acid, a fatty acid commonly found in coconut oil. It is widely used in the cosmetics and personal care industry due to its mild surfactant properties, which make it an excellent cleansing and conditioning agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium lauroyl glutamate is typically synthesized through an acylation reaction, where lauric acid is reacted with glutamic acid in the presence of a catalyst. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the acylation reaction is carried out under controlled conditions. The resulting product is then purified and neutralized with potassium hydroxide to form the potassium salt.

Chemical Reactions Analysis

Types of Reactions: Potassium lauroyl glutamate primarily undergoes hydrolysis and neutralization reactions.

Common Reagents and Conditions:

Hydrolysis: Water and an acid or base catalyst.

Neutralization: Potassium hydroxide.

Major Products Formed:

Hydrolysis: Glutamic acid and lauric acid.

Neutralization: this compound.

Scientific Research Applications

Chemistry: Potassium lauroyl glutamate is used as a surfactant in various chemical formulations, aiding in the emulsification and stabilization of products.

Medicine: It is incorporated into topical formulations for its skin-conditioning properties, making it useful in dermatological products.

Industry: Beyond cosmetics, this compound is used in household cleaning products due to its ability to remove dirt and oil.

Mechanism of Action

Molecular Targets and Pathways: Potassium lauroyl glutamate acts as a surfactant by reducing the surface tension of water, allowing it to penetrate and cleanse surfaces more effectively. It interacts with lipid layers in cell membranes, aiding in the removal of oils and dirt.

Comparison with Similar Compounds

Sodium Lauroyl Glutamate: Similar in structure and function, but uses sodium instead of potassium.

Potassium Stearoyl Glutamate: Uses stearic acid instead of lauric acid.

Uniqueness: Potassium lauroyl glutamate is preferred in formulations requiring a milder surfactant with excellent skin-conditioning properties, making it unique compared to its counterparts.

Properties

CAS No. |

77704-57-5 |

|---|---|

Molecular Formula |

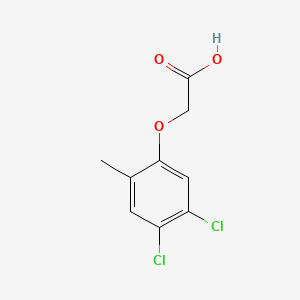

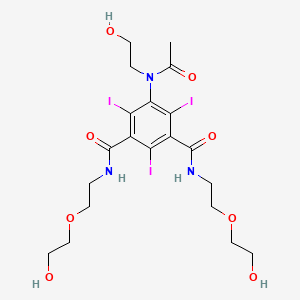

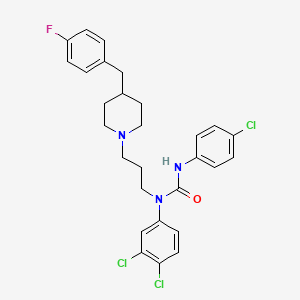

C17H30KNO5 |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

potassium;(2S)-2-(dodecanoylamino)pentanedioate;hydron |

InChI |

InChI=1S/C17H31NO5.K/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/t14-;/m0./s1 |

InChI Key |

WNEHWYCWKDNRFW-UQKRIMTDSA-M |

Isomeric SMILES |

[H+].CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[K+] |

Canonical SMILES |

[H+].CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.